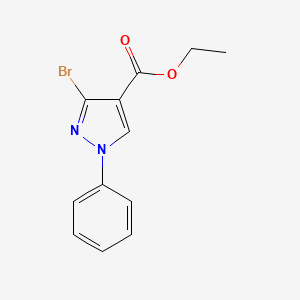

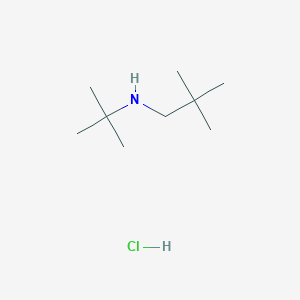

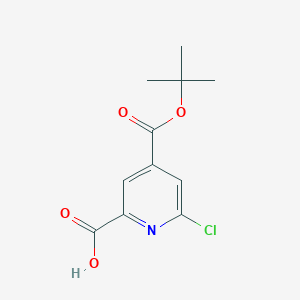

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-(terc-butoxicarbonil)-6-cloropicolínico es un derivado del ácido picolínico, que es un ácido carboxílico de piridina. Este compuesto se caracteriza por la presencia de un grupo terc-butoxicarbonil en la posición 4 y un átomo de cloro en la posición 6 del anillo del ácido picolínico. El grupo terc-butoxicarbonil se utiliza comúnmente como grupo protector en la síntesis orgánica, particularmente para las aminas, debido a su estabilidad en condiciones básicas y facilidad de eliminación en condiciones ácidas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 4-(terc-butoxicarbonil)-6-cloropicolínico generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con el ácido picolínico como material de partida.

Cloración: La posición 6 del anillo del ácido picolínico se clora utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas.

Métodos de Producción Industrial

La producción industrial del ácido 4-(terc-butoxicarbonil)-6-cloropicolínico sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Cloración a granel: Cloración a gran escala del ácido picolínico utilizando agentes clorantes industriales.

Protección a granel: Introducción del grupo terc-butoxicarbonil utilizando dicarbonato de di-terc-butilo en reactores grandes con mezcla eficiente y control de temperatura para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 4-(terc-butoxicarbonil)-6-cloropicolínico experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro en la posición 6 puede ser sustituido por otros nucleófilos como aminas o tioles.

Reacciones de Desprotección: El grupo terc-butoxicarbonil puede eliminarse en condiciones ácidas utilizando ácido trifluoroacético o ácido clorhídrico.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como azida de sodio o aminas primarias en presencia de una base como trietilamina.

Desprotección: Ácido trifluoroacético en diclorometano o ácido clorhídrico en metanol.

Productos Principales

Sustitución: Formación de derivados de ácido picolínico 6-sustituidos.

Desprotección: Formación de ácido 4-amino-6-cloropicolínico.

Aplicaciones Científicas De Investigación

El ácido 4-(terc-butoxicarbonil)-6-cloropicolínico tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Química medicinal: Empleado en el desarrollo de compuestos farmacéuticos debido a su capacidad para actuar como grupo protector para las aminas.

Estudios biológicos: Utilizado en el estudio de mecanismos enzimáticos e interacciones proteína-ligando.

Mecanismo De Acción

El mecanismo de acción del ácido 4-(terc-butoxicarbonil)-6-cloropicolínico implica principalmente su función como grupo protector. El grupo terc-butoxicarbonil estabiliza la funcionalidad de amina durante las transformaciones sintéticas y puede eliminarse selectivamente en condiciones ácidas. Esto permite la construcción gradual de moléculas complejas sin interferencia de grupos de amina reactivos .

Comparación Con Compuestos Similares

Compuestos Similares

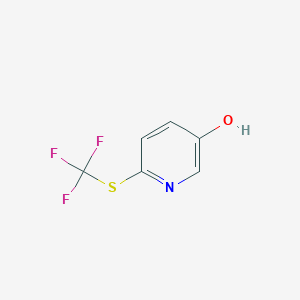

Ácido 4-(terc-butoxicarbonil)-6-bromopicolínico: Estructura similar pero con un átomo de bromo en lugar de cloro.

Ácido 4-(terc-butoxicarbonil)-6-fluoropicolínico: Estructura similar pero con un átomo de flúor en lugar de cloro.

Unicidad

El ácido 4-(terc-butoxicarbonil)-6-cloropicolínico es único debido a la combinación específica del grupo protector terc-butoxicarbonil y el átomo de cloro, lo que proporciona reactividad y estabilidad distintas en comparación con sus análogos de bromo y flúor .

Propiedades

Fórmula molecular |

C11H12ClNO4 |

|---|---|

Peso molecular |

257.67 g/mol |

Nombre IUPAC |

6-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)6-4-7(9(14)15)13-8(12)5-6/h4-5H,1-3H3,(H,14,15) |

Clave InChI |

MPCVHARAUWUDOL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)

![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)